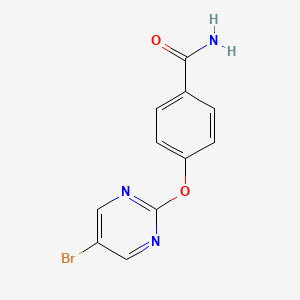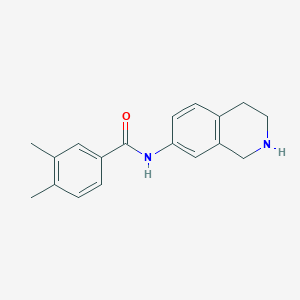
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine, also known as FDMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a sulfonamide derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. FDMP has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo biosynthesis of pyrimidine nucleotides. 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine selectively targets DHODH and inhibits its activity, leading to a decrease in the levels of pyrimidine nucleotides and ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine has been shown to exhibit anti-inflammatory and antimicrobial properties. It has also been shown to have a positive effect on lipid metabolism and to improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine is its ability to selectively target DHODH, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several possible future directions for the research of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine. One potential direction is the development of new formulations that improve the solubility and bioavailability of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine. Another direction is the investigation of the potential use of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, the development of new analogs of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine with improved potency and selectivity could lead to the discovery of new cancer therapies.
Métodos De Síntesis
The synthesis of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine involves the reaction of 2-fluorobenzenesulfonyl chloride with 3,5-dimethylpiperazine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine as a white solid with a high purity.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine has been extensively studied for its potential use in the treatment of cancer. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine works by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-3,5-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-7-15(8-10(2)14-9)18(16,17)12-6-4-3-5-11(12)13/h3-6,9-10,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPBFJWWESYCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)

![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)

![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)


